2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride is an organofluorine compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl chloride group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto the thiazole ring, followed by the sulfonylation reaction. One common synthetic route includes the reaction of 2-(difluoromethyl)-1,3-thiazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative. The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.
Analyse Chemischer Reaktionen
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiazolidines.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl and alkyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions are valuable intermediates for further chemical transformations and applications.
Wissenschaftliche Forschungsanwendungen
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical and agrochemical applications.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to interact with biological targets.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of novel drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amino acids, proteins, and other biomolecules, leading to the modification of their structure and function. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive compounds that target specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride can be compared with other similar compounds, such as:
2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which imparts different electronic and steric properties, affecting its reactivity and applications.
2-(difluoromethyl)-1,3-oxazole-5-sulfonyl chloride: The replacement of the thiazole ring with an oxazole ring results in variations in chemical behavior and biological activity.
2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for diverse scientific and industrial applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride involves the reaction of difluoromethylthiol with chlorosulfonic acid followed by cyclization with 2-aminothiophenol.", "Starting Materials": [ "Difluoromethylthiol", "Chlorosulfonic acid", "2-aminothiophenol" ], "Reaction": [ "Difluoromethylthiol is reacted with chlorosulfonic acid to form 2-(difluoromethylsulfanyl)sulfonyl chloride.", "2-(Difluoromethylsulfanyl)sulfonyl chloride is then reacted with 2-aminothiophenol to form 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride through cyclization.", "The final product is purified through recrystallization or column chromatography." ] } | |
CAS-Nummer |
2386583-78-2 |
Molekularformel |
C4H2ClF2NO2S2 |
Molekulargewicht |
233.6 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClF2NO2S2/c5-12(9,10)2-1-8-4(11-2)3(6)7/h1,3H |
InChI-Schlüssel |
WHDXRNONIVGVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)C(F)F)S(=O)(=O)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.